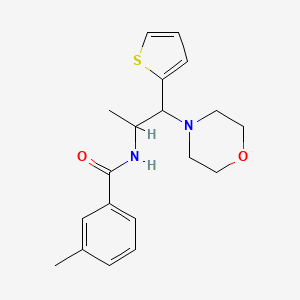

3-methyl-N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzamide

Description

Properties

IUPAC Name |

3-methyl-N-(1-morpholin-4-yl-1-thiophen-2-ylpropan-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2S/c1-14-5-3-6-16(13-14)19(22)20-15(2)18(17-7-4-12-24-17)21-8-10-23-11-9-21/h3-7,12-13,15,18H,8-11H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZEVAAZYRIWHAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC(C)C(C2=CC=CS2)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen to the compound.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-methyl-N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzamide has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes

Mechanism of Action

The mechanism of action of 3-methyl-N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Morpholine- and Thiophene-Containing Benzamides

The crystal structure of N-[(morpholin-4-yl)(thiophen-2-yl)methyl]benzamide () provides key insights:

- Morpholine conformation : Adopts a chair conformation, optimizing hydrogen-bonding interactions.

- Angular relationships : The thiophene and morpholine rings form a dihedral angle of 63.54°, influencing molecular packing and intermolecular interactions.

- Hydrogen bonding : N–H⋯O bonds create chains along the [001] direction, stabilizing the crystal lattice.

Substituted Benzamide Derivatives ()

Compounds 5–8 in are benzamides with varying alkoxy substituents (methoxy, ethoxy, etc.) on the phenyl ring. Key differences include:

- Substituent polarity : The target’s methyl group is less polar than methoxy/ethoxy, increasing lipophilicity and membrane permeability.

- Metabolic stability : Alkoxy groups are susceptible to oxidative demethylation, whereas the methyl group may offer better metabolic stability.

Thiophene- and Morpholine-Containing Impurities ()

Impurities such as a , b , and e in share structural motifs with the target compound:

- a: 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol – lacks the benzamide and morpholine but retains the thiophene and amine.

- e : (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine – includes naphthalene, altering aromatic interactions.

Comparison : The target’s benzamide and morpholine groups suggest a pharmacophore optimized for target binding, unlike impurities lacking these features.

Agricultural Benzamide Analogs ()

Pesticides like flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) and cyprofuram share the benzamide backbone but differ in substituents:

- Electron-withdrawing groups : Trifluoromethyl (flutolanil) enhances pesticidal activity but increases toxicity.

- Chlorophenyl groups : Common in agrochemicals but rare in pharmaceuticals due to toxicity concerns.

Comparison : The target’s morpholine and methyl groups likely reduce environmental persistence and toxicity compared to halogenated agricultural analogs.

Biological Activity

3-Methyl-N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.

The molecular structure of this compound can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 344.5 g/mol |

| CAS Number | 887205-15-4 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The morpholine and thiophene moieties are believed to enhance its binding affinity to various enzymes and receptors, which may lead to alterations in cellular signaling pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.

- Receptor Modulation : It can modulate receptor activity, potentially impacting pathways related to apoptosis and cell survival.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in anticancer applications.

Anticancer Activity

A study conducted on related compounds demonstrated that derivatives with similar structural features exhibited antiproliferative effects against various cancer cell lines, including non-small cell lung carcinoma (NSCLC). The IC values for these compounds ranged from 0.49 µM to 68.9 µM, indicating potent activity against cancer cells .

Table: Antiproliferative Activity of Related Compounds

| Compound ID | Cell Line | IC (µM) |

|---|---|---|

| 4b | A549 | 1.48 |

| 15a | NCI-H23 | 2.52 |

| 16a | NCI-H23 | 1.50 |

Case Studies

Recent studies have highlighted the potential therapeutic applications of this compound in oncology.

Case Study: NSCLC Treatment

In vitro studies assessed the efficacy of benzamide derivatives, including those structurally similar to this compound, against NSCLC cell lines A549 and NCI-H23. The results indicated that these compounds could induce apoptosis in cancer cells, with one derivative achieving an IC comparable to staurosporine, a known anticancer agent .

Apoptosis Induction

The apoptotic effects were confirmed using Annexin V-FITC/PI staining assays, revealing significant apoptosis rates in treated cells compared to controls . For instance:

- Compound 4b induced apoptosis in A549 cells at a rate of 42.05%.

- Compounds 15a and 16a showed similar effects in NCI-H23 cells with apoptosis rates of approximately 34.59% and 36.81%, respectively.

Q & A

Q. Table 1: Typical Reaction Conditions

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Morpholine, K₂CO₃ | DMF | 80°C | 65–75 | |

| 2 | 3-Methylbenzoyl chloride, DCC | THF | RT | 80–85 |

Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Answer:

- NMR Spectroscopy: ¹H/¹³C NMR is used to confirm regiochemistry, particularly the morpholine-thiophene linkage and benzamide substitution patterns. Deuterated solvents (CDCl₃ or DMSO-d₆) are standard .

- X-ray Crystallography: SHELX programs (e.g., SHELXL) resolve the 3D structure, especially for verifying stereochemistry and intermolecular interactions. High-resolution data (>1.0 Å) are preferred for accuracy .

- Mass Spectrometry: HRMS (ESI-TOF) validates molecular weight and fragmentation patterns .

Advanced: How can researchers optimize reaction yields when synthesizing this compound?

Answer:

Key strategies include:

- Catalyst Selection: Transition-metal catalysts (e.g., Pd for cross-coupling) or organocatalysts (e.g., DMAP for acylation) improve reaction efficiency .

- Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in condensation steps, while THF minimizes side reactions in amidation .

- Temperature Control: Lower temperatures (0–5°C) reduce byproduct formation during sensitive steps like acyl chloride activation .

Advanced: How should researchers address contradictions in biological activity data across studies?

Answer:

- Dose-Response Analysis: Re-evaluate IC₅₀ values under standardized assay conditions (e.g., ATP concentration in kinase assays) to ensure comparability .

- Target Validation: Use CRISPR/Cas9 knockout models to confirm the compound’s specificity for proposed targets (e.g., kinases vs. GPCRs) .

- Meta-Analysis: Cross-reference crystallography (SHELX-refined structures) with molecular docking simulations to reconcile discrepancies in binding modes .

Advanced: What methodologies identify the compound’s biological targets in complex systems?

Answer:

- Chemoproteomics: Use activity-based protein profiling (ABPP) with clickable probes derived from the compound to capture interacting proteins in cell lysates .

- Thermal Shift Assays: Monitor protein melting shifts to identify stabilized targets (e.g., using differential scanning fluorimetry) .

- Transcriptomics: RNA-seq or single-cell sequencing reveals downstream pathway alterations, linking the compound to specific regulatory networks .

Advanced: How can researchers resolve low solubility issues during in vitro assays?

Answer:

- Co-solvent Systems: Use DMSO-water mixtures (<1% DMSO) to maintain solubility without denaturing proteins .

- Nanoparticle Formulation: Encapsulate the compound in PEGylated liposomes to enhance bioavailability in cell culture .

- Structural Modification: Introduce solubilizing groups (e.g., sulfonate or polyethylene glycol) at non-critical positions on the benzamide or morpholine moieties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.